physical and chemical properties of 2H-Pyran-3(6H)-one
physical and chemical properties of 2H-Pyran-3(6H)-one
An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Pyran-3(6H)-one
Introduction
2H-Pyran-3(6H)-one is a heterocyclic organic compound belonging to the pyranone class of molecules.[1] Its six-membered ring, containing an oxygen atom, an α,β-unsaturated ketone system, and a saturated carbon center, makes it a molecule of considerable interest in synthetic organic chemistry.[2] While the broader family of pyrans and their derivatives are found in numerous natural products, 2H-Pyran-3(6H)-one and its functionalized analogues serve primarily as highly versatile synthetic building blocks, or synthons.[3] Their unique arrangement of functional groups provides multiple reactive sites, enabling the construction of complex molecular architectures, including monosaccharides, bioactive natural products, and novel pharmaceutical agents.[2][4] This guide offers a comprehensive exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and synthetic utility of 2H-Pyran-3(6H)-one, with particular insights for researchers and professionals in drug development.
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and systematic nomenclature. 2H-Pyran-3(6H)-one is characterized by a dihydropyran ring with a ketone at the 3-position. The designation "2H" indicates that the carbon at position 2 is a saturated center (sp³ hybridized), a key structural feature influencing its chemical behavior.
Caption: 2D Structure of 2H-Pyran-3(6H)-one.
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,6-dihydro-2H-pyran-3-one | [5] |
| Synonyms | 2H-pyran-3(6H)-one | [6][7] |
| CAS Number | 98166-23-5 | [6][7] |
| Molecular Formula | C₅H₆O₂ | [6][7] |
| Molecular Weight | 98.10 g/mol | [5][7] |
| Canonical SMILES | C1=CCOC(=O)C1 | [7] |
| InChIKey | YYRYKNXDWXDXSN-UHFFFAOYSA-N | [5] |
Physicochemical and Spectroscopic Properties
The physical state and spectroscopic data are critical for the identification, purification, and handling of a chemical compound.
Physical Properties
While detailed experimental data for the parent compound is sparse, related structures provide valuable reference points. The influential 6-hydroxy derivative, for instance, is a solid at room temperature.[8] General properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Data not widely available; likely a liquid or low-melting solid. | |
| Boiling Point | ~432 K (159 °C) (Joback Method Prediction) | [9] |
| Flash Point | 70.4 ± 18.9 °C (for isomer Dihydro-2H-pyran-3(4H)-one) | |
| Density | 1.1 ± 0.1 g/cm³ (for isomer Dihydro-2H-pyran-3(4H)-one) | |
| Water Solubility | Log10(S) = -0.53 (Crippen Method Prediction) | [9] |
| Storage | Sealed in dry, 2-8°C | [7] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural elucidation and purity assessment.[10] The key functional groups in 2H-Pyran-3(6H)-one—an α,β-unsaturated ketone, a vinyl ether moiety, and aliphatic methylenes—give rise to characteristic spectroscopic signals.[11][12]
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¹H NMR Spectroscopy:
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Vinyl Protons (-CH=CH-): Two distinct signals are expected in the downfield region (δ 5.0-7.5 ppm). The proton β to the carbonyl (at C5) would be further downfield than the proton α (at C4) due to resonance deshielding. Both would likely appear as multiplets due to coupling with each other and adjacent methylene protons.
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Methylene Protons (-O-CH₂-C=C): The protons at C6, adjacent to the ring oxygen and the double bond, would likely appear in the δ 4.0-4.5 ppm range.
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Methylene Protons (-C=O-CH₂-O-): The protons at C2, adjacent to the carbonyl and the ring oxygen, would also be in a similar downfield region, likely δ 3.5-4.5 ppm.
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-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A characteristic signal in the far downfield region, typically δ 190-200 ppm.
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Olefinic Carbons (C=C): Two signals expected between δ 100-150 ppm.
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Methylene Carbons (CH₂): Signals for C2 and C6 would be expected in the δ 60-80 ppm range, shifted downfield by the adjacent oxygen atom.
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-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an α,β-unsaturated ketone. Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
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C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.
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C-O-C Stretch: A strong band in the fingerprint region, typically around 1200-1100 cm⁻¹, corresponding to the ether linkage.
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-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The parent peak would appear at m/z = 98, corresponding to the molecular weight.
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Fragmentation: Expect fragmentation patterns consistent with the loss of CO (m/z = 70) via retro-Diels-Alder type reactions or other characteristic cleavages of the pyran ring.
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Chemical Properties and Reactivity
The synthetic utility of 2H-Pyran-3(6H)-one and its derivatives stems from the reactivity endowed by its unique combination of functional groups.[2]
The Role of the α,β-Unsaturated Ketone
The conjugated enone system is the primary hub of reactivity.[3] The carbonyl group polarizes the C4-C5 double bond, making the C4 position electrophilic and susceptible to nucleophilic attack. This classic "Michael Acceptor" behavior is a cornerstone of its chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized Michael Addition to the pyranone scaffold.
Stability and Handling
While the parent compound is reasonably stable under anhydrous conditions, its derivatives, particularly the heavily utilized 6-hydroxy-2H-pyran-3(6H)-one, exhibit notable instability.[13] The 6-hydroxy derivative exists as an intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[13] In aqueous or acidic media, this hemiacetal can readily hydrolyze, opening the ring.[13] This reactivity is crucial; it underscores the need for careful control of reaction conditions (pH, solvent) to either maintain the cyclic form or promote ring-opening for subsequent transformations. For storage, maintaining a dry, cool environment (2-8°C) is recommended to ensure long-term integrity.[8]
Synthetic Applications
The pyranone scaffold is a powerful tool for building complex molecules.
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Synthesis of Monosaccharides: The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols, famously produces 6-hydroxy-2H-pyran-3(6H)-ones. These intermediates are ideal precursors for the synthesis of various sugars due to their stereocenters and versatile functional groups.[14]
-
Antimicrobial Agents: Derivatives of 2H-pyran-3(6H)-one have shown significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus.[15] Research has demonstrated that the α,β-enone system is essential for this bioactivity, and modifying substituents at the C-2 and C-6 positions can modulate potency.[3][15]
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic systems.
Representative Synthetic Protocol: Heterocycle Formation
Objective: To illustrate the principles of pyranone synthesis via a validated procedure for a related compound.
Methodology: Synthesis of 5,6-Dihydro-2H-pyran-2-one[16]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).
-
Causality: This step combines the C4 building block (vinylacetic acid) with a formaldehyde source under acidic conditions to initiate a Prins-type reaction, forming the basis of the six-membered ring.
-
-
Reflux: Gently reflux the mixture for 3 hours.
-
Causality: Heating drives the reaction, which involves multiple equilibria, towards the formation of the cyclized intermediate.
-
-
Quenching and Neutralization: Cool the mixture to room temperature and add anhydrous sodium acetate (16 g). Remove the acetic acid on a rotary evaporator. Add water (100 mL) and cool the flask in an ice bath. Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, keeping the temperature below 5°C.
-
Causality: Sodium acetate buffers the strong acid. The subsequent base addition neutralizes the remaining acid and converts the carboxylic acid intermediate into its carboxylate salt to facilitate extraction and prevent unwanted side reactions. Controlling the temperature is critical to prevent base-catalyzed decomposition.
-
-
Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Causality: The desired organic product is partitioned from the aqueous phase into the immiscible organic solvent. Multiple extractions ensure efficient recovery.
-
-
Drying and Concentration: Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator.
-
Causality: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation yields the crude product.
-
-
Purification: Purify the resulting oil by vacuum distillation to yield the final product.
-
Causality: Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition and yielding a pure product.
-
Safety and Handling
According to aggregated GHS data for related pyranone structures, these compounds should be handled with care.[5][6]
-
Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.
Conclusion
2H-Pyran-3(6H)-one represents a valuable and reactive scaffold in modern organic synthesis. Its utility is defined by the α,β-unsaturated ketone system, which serves as a versatile handle for nucleophilic additions and other transformations. While its derivatives, especially 6-hydroxy-2H-pyran-3(6H)-one, are more extensively studied as chiral synthons for natural product synthesis, the parent compound provides a fundamental framework for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for leveraging its full potential in the fields of medicinal chemistry and materials science.
References
-
Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (1995). PubMed. Retrieved January 12, 2026, from [Link]
-
Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
6-hydroxy-2H-pyran-3(6H)-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
6-Hydroxy-2H-pyran-3(6H)-one | CAS 35436-57-8. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]
-
6-Hydroxy-2H-pyran-3(6H)-one | CAS#:35436-57-8. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
-
The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. (1978). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
3,6-dihydro-2H-pyran-3-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
2H-Pyran-2-one, 3,6-dihydro. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
3,6-Dihydro-2H-pyran-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
2H-Pyran-3(6H)-one. (n.d.). Lead Sciences. Retrieved January 12, 2026, from [Link]
-
6-Hydroxy-2H-pyran-3(6H)-one. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
Pyran. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
2H-Pyran-2,6(3H)-dione. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. (2019). YouTube. Retrieved January 12, 2026, from [Link]
-
Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
NMR & IR Analysis for Chemists. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Reactivity. (2022). Encyclopedia MDPI. Retrieved January 12, 2026, from [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Retrieved January 12, 2026, from [Link]
-
Group 1 Elements - Alkali Metals | Properties | Reactivity (2026/27 exams). (2025). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. Pyran - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 3,6-dihydro-2H-pyran-3-one | C5H6O2 | CID 4672596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2H-Pyran-3(6H)-one - Lead Sciences [lead-sciences.com]
- 8. 6-Hydroxy-2H-pyran-3(6H)-one | 35436-57-8 [sigmaaldrich.com]
- 9. chemeo.com [chemeo.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. echemi.com [echemi.com]
- 14. Buy 6-hydroxy-2H-pyran-3(6H)-one | 35436-57-8 [smolecule.com]
- 15. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
